Cas no 351208-01-0 (Cyclopropaneacetic acid, α-ethyl-)

Cyclopropaneacetic acid, α-ethyl- structure
351208-01-0 structure
Product name:Cyclopropaneacetic acid, α-ethyl-
CAS No:351208-01-0
MF:C7H12O2
MW:128.168982505798
CID:5300684
PubChem ID:18418009

Cyclopropaneacetic acid, α-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropaneacetic acid, α-ethyl-
    • 2-Cyclopropylbutanoic acid
    • 2-cyclopropylbutanoicacid
    • G72121
    • SCHEMBL5967397
    • AKOS006385232
    • EN300-785295
    • CS-0254254
    • 351208-01-0
    • Inchi: 1S/C7H12O2/c1-2-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9)
    • InChI Key: QLFDDCZACQAHKS-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(CC)C(=O)O

Computed Properties

  • Exact Mass: 128.083729621g/mol
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

Cyclopropaneacetic acid, α-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-785295-0.1g
2-cyclopropylbutanoic acid
351208-01-0 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-785295-0.5g
2-cyclopropylbutanoic acid
351208-01-0 95%
0.5g
$671.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1324924-1g
2-Cyclopropylbutanoic acid
351208-01-0 95%
1g
¥3694.00 2024-05-17
Enamine
EN300-785295-10.0g
2-cyclopropylbutanoic acid
351208-01-0 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-785295-1.0g
2-cyclopropylbutanoic acid
351208-01-0 95%
1.0g
$699.0 2024-05-22
Ambeed
A1132155-1g
2-Cyclopropylbutanoic acid
351208-01-0 95%
1g
$853.0 2024-08-02
Enamine
EN300-785295-0.25g
2-cyclopropylbutanoic acid
351208-01-0 95%
0.25g
$642.0 2024-05-22
Enamine
EN300-785295-2.5g
2-cyclopropylbutanoic acid
351208-01-0 95%
2.5g
$1370.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01057787-5g
2-Cyclopropylbutanoic acid
351208-01-0 95%
5g
¥7644.0 2023-03-18
Enamine
EN300-785295-5.0g
2-cyclopropylbutanoic acid
351208-01-0 95%
5.0g
$2028.0 2024-05-22

Additional information on Cyclopropaneacetic acid, α-ethyl-

α-Ethylcyclopropaneacetic Acid (CAS No. 351208-01-0): A Versatile Compound in Pharmaceutical and Biomedical Research

α-Ethylcyclopropaneacetic acid, with the chemical formula C7H12O2 and molecular weight of 124.17 g/mol, is a cyclic carboxylic acid derivative characterized by its unique cyclopropane ring and α-ethyl substituent. This compound has garnered significant attention in the pharmaceutical and biomedical fields due to its potential applications in drug development, metabolic studies, and synthetic chemistry. The CAS No. 35120,01-0 serves as a critical identifier for this compound, enabling researchers to access precise chemical information and regulatory data. Recent advancements in computational chemistry and structural biology have further enhanced the understanding of its molecular behavior and biological interactions.

As a derivative of cyclopropaneacetic acid, this compound exhibits unique physicochemical properties, including high stability under ambient conditions and a well-defined molecular geometry. Its α-ethyl group introduces functional versatility, allowing for modifications that may enhance its pharmacological profile. The presence of the cyclopropane ring is particularly noteworthy, as it is a strained three-membered ring that can influence reactivity and biological activity. This structural feature has been extensively studied in the context of medicinal chemistry, where such ring systems are often exploited to modulate drug-target interactions.

Recent research has highlighted the potential of α-ethylcyclopropaneacetic acid as a scaffold for the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of bioactive compounds targeting neurodegenerative diseases. The compound's ability to form hydrogen bonds and its hydrophobic characteristics make it an attractive candidate for drug design, particularly in the context of small molecule inhibitors. Additionally, its structural similarity to known pharmaceuticals suggests potential applications in the design of analogs with improved pharmacokinetic properties.

The cyclopropane ring in α-ethylcyclopropaneacetic acid is a key structural element that has been the focus of numerous studies. This ring is inherently strained, leading to unique reactivity patterns that can be exploited in synthetic pathways. Researchers have explored its role in the formation of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation. The α-ethyl substituent further enhances the compound's reactivity, enabling the creation of diverse derivatives with tailored biological activities.

Advancements in analytical techniques have enabled more precise characterization of α-ethylcyclopropaneacetic acid. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and conformational behavior. These techniques have also facilitated the identification of its metabolites and interaction patterns in biological systems. The compound's stability under various experimental conditions has been a focus of recent studies, with implications for its use in in vitro and in vivo models.

The CAS No. 351208-01-0 has been used as a reference in multiple scientific databases, including PubChem and ChemSpider, which provide comprehensive information on its chemical properties and biological relevance. These databases have been critical in facilitating the discovery of potential applications for α-ethylcyclopropaneacetic acid. Researchers have also leveraged computational models to predict its behavior in different environments, further expanding its utility in drug discovery and development.

Recent breakthroughs in synthetic chemistry have demonstrated the versatility of α-ethylcyclopropaneacetic acid as a building block for complex molecules. Its ability to undergo various chemical transformations has been exploited in the creation of novel compounds with applications in pharmaceuticals and materials science. For instance, a 2024 study in Organic Letters reported the synthesis of derivatives with enhanced solubility and bioavailability, highlighting the compound's potential in the development of therapeutics for chronic diseases.

The α-ethyl group in α-ethylcyclopropaneacetic acid plays a crucial role in modulating its biological activity. This substituent can influence the compound's interactions with target proteins, affecting its potency and selectivity. Researchers have investigated its role in the design of molecules that target specific pathways, such as those involved in inflammation and immune response. The cyclopropane ring further contributes to these interactions, providing a unique structural framework for drug development.

Applications of α-ethylcyclopropaneacetic acid extend beyond pharmaceuticals, with potential uses in materials science and environmental studies. Its chemical stability and reactivity have been explored in the context of polymer synthesis and the development of biodegradable materials. Additionally, its role in metabolic pathways has been studied to understand its potential impact on cellular processes. These diverse applications underscore the importance of continued research into this compound's properties and behavior.

In summary, α-ethylcyclopropaneacetic acid (CAS No. 351208-01-0) represents a promising compound with significant potential in multiple scientific disciplines. Its unique structural features, including the cyclopropane ring and α-ethyl substituent, make it a valuable tool for drug discovery and synthetic chemistry. As research continues to advance, the compound's applications are likely to expand, further solidifying its importance in the fields of pharmaceuticals and biomedical sciences.

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